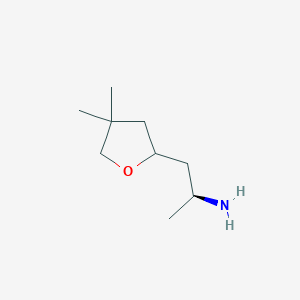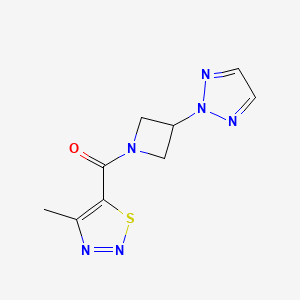
(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine, also known as DMOP or 4,4-Dimethyloxazolidine-2-ylidene-2-propanamine, is a chiral amine that has gained attention in the scientific community due to its potential applications in drug discovery and synthesis.
Wirkmechanismus
(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine acts as a chiral auxiliary in asymmetric synthesis by controlling the stereochemistry of the reaction. It can also act as a ligand in catalysis by coordinating with metal ions to facilitate chemical reactions. In drug discovery, this compound can be used as a building block to create new compounds with potential therapeutic properties.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. It has been found to have a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antiviral properties. This compound has also been shown to enhance the activity of certain enzymes, which could potentially be used in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine is its high enantiomeric purity, which makes it a useful chiral auxiliary in asymmetric synthesis. It is also relatively easy to synthesize and has low toxicity, making it a safe and practical choice for use in lab experiments. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for (2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine research. One area of interest is the development of new drugs using this compound as a building block. This compound could also be used in the development of new catalytic reactions and as a chiral auxiliary in the synthesis of complex molecules. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug discovery and synthesis.
In conclusion, this compound is a chiral amine with potential applications in drug discovery and synthesis. Its high enantiomeric purity, low toxicity, and range of biochemical and physiological effects make it a useful tool in lab experiments. Further research is needed to fully explore the potential of this compound and its future directions.
Synthesemethoden
(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine can be synthesized through the reaction of 4,4-dimethyloxazolidine with chloroacetone in the presence of a base catalyst. The resulting product is then reduced using lithium aluminum hydride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(4,4-Dimethyloxolan-2-yl)propan-2-amine has been used in various scientific studies and applications. It has been utilized as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in drug discovery. This compound has also been shown to have potential applications in the development of new drugs for the treatment of neurological disorders, cancer, and infectious diseases.
Eigenschaften
IUPAC Name |
(2S)-1-(4,4-dimethyloxolan-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)4-8-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFXCMZPVGYSLE-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC(CO1)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)

![N-(4-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2943669.png)

![9-(5-Phenyl-1,3,4-oxadiazol-2-yl)-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2943673.png)
![2-[(1,4-Dimethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2943674.png)
![2-Thiophen-3-yl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2943675.png)

![2-chloro-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B2943677.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2943679.png)
![(2R)-2-[(2,4-dichlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2943680.png)
![2-(naphthalen-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2943682.png)